m-Iodobenzyl guanidine sulfate
Vue d'ensemble
Description
m-Iodobenzyl guanidine sulfate (MIBG) is a synthetic compound that has been used in scientific research since the early 1990s . It is composed of an iodobenzyl group attached to guanidine sulfate and is a derivative of guanidine . The molecular formula of MIBG is C8H12IN3O4S .
Synthesis Analysis
The unlabelled MIBG hemisulfate is synthesized by the procedure described by Wieland et al. (1980) . In this study, the preparation of MIBG through different methods was evaluated and a new method, which is one step, simple, and cost-effective, was introduced .
Molecular Structure Analysis
The IUPAC name of MIBG is 2-[(3-iodophenyl)methyl]guanidine; sulfuric acid . The InChIKey is NMHJRGCKGFRFAQ-UHFFFAOYSA-N . The Canonical SMILES is C1=CC(=CC(=C1)I)CN=C(N)N.OS(=O)(=O)O .
Physical And Chemical Properties Analysis
The molecular weight of MIBG is 373.17 g/mol . It has 4 hydrogen bond donors and 5 hydrogen bond acceptors . The exact mass and monoisotopic mass of MIBG are 372.95932 g/mol . The topological polar surface area is 147 Ų .
Applications De Recherche Scientifique
Diagnosis of Neural Crest Tumors
- Scientific Field : Oncology
- Application Summary : m-Iodobenzyl guanidine sulfate, specifically 123I-mIBG, is widely used for the diagnosis of neural crest tumors, such as pheochromocytoma and neuroblastoma . It has become the preferred agent for diagnosis, staging, and clinical follow-up of patients with these tumors due to its superior physical properties for scintigraphic imaging .
- Results or Outcomes : The use of 123I-mIBG has improved the diagnosis and management of patients with neural crest tumors .
Differentiation of Lewy Body Diseases
- Scientific Field : Neurology
- Application Summary : 123I-meta-iodobenzyl-guanidine (123I-MIBG) myocardial scintigraphy is used as a diagnostic imaging test to differentiate Lewy body diseases (LBDs), including Parkinson disease and dementia with Lewy bodies, from other similar diseases .
- Methods of Application : This involves the administration of 123I-MIBG and subsequent myocardial scintigraphy. The uptake of 123I-MIBG in the heart is then measured .
- Results or Outcomes : The study found that abnormal 123I-MIBG myocardial scintigraphy findings strongly support the presence of LBD and cardiac sympathetic denervation .
Determination of Regional Myocardial Adrenergic Activity
- Scientific Field : Cardiology
- Application Summary : m-Iodobenzyl guanidine sulfate, specifically 123I-mIBG, has shown potential for cardiac applications, such as determination of regional myocardial adrenergic activity following myocardial infarctions .
- Results or Outcomes : The use of 123I-mIBG has improved the determination of regional myocardial adrenergic activity following myocardial infarctions .
Prioritization of Candidates for Heart Transplantation
- Scientific Field : Transplant Medicine
- Application Summary : 123I-mIBG is used for the prioritization of candidates for heart transplantation .
- Results or Outcomes : The use of 123I-mIBG has improved the prioritization of candidates for heart transplantation .
Neuroendocrine Chemotherapy Treatments
- Scientific Field : Oncology
- Application Summary : m-Iodobenzyl guanidine sulfate, or MIBG, is an aralkylguanidine analog of the adrenergic neurotransmitter norepinephrine (noradrenaline), typically used as a radiopharmaceutical. It acts as a blocking agent for adrenergic neurons. When radiolabeled, it can be used in neuroendocrine chemotherapy treatments .
- Results or Outcomes : The use of MIBG has shown potential in the treatment of neuroendocrine tumors .
Imaging of Adrenergic Neurons
Safety And Hazards
Orientations Futures
Persistently MIBG-avid metastatic lesions in subsets of patients following completion of therapy may not represent active disease that will progress . Further studies are needed to determine whether MYCN status or other biomarkers, and/or PET scans, may help identify patients with residual inactive MIBG lesions who require no further therapy .
Propriétés
IUPAC Name |
2-[(3-iodophenyl)methyl]guanidine;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H10IN3.H2O4S/c2*9-7-3-1-2-6(4-7)5-12-8(10)11;1-5(2,3)4/h2*1-4H,5H2,(H4,10,11,12);(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNACDNPGABUBFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)CN=C(N)N.C1=CC(=CC(=C1)I)CN=C(N)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22I2N6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Iobenguane sulfate | |
CAS RN |
87862-25-7 | |
Record name | Iobenguane sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087862257 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | IOBENGUANE SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8I0922465 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.